
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol es un compuesto heterocíclico que contiene anillos de piridina y tiazol. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos como la química medicinal, la química agrícola y la ciencia de los materiales. La presencia de átomos de cloro en su estructura puede influir en su reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol generalmente implica la formación del anillo tiazol seguido de la introducción de los grupos cloropiridinilo y diclorofenilo. Un método común implica la ciclación de precursores apropiados en condiciones específicas. Por ejemplo, una reacción entre 2-cloropiridina-4-carbaldehído y 2,5-diclorofeniltiourea en presencia de una base como carbonato de potasio puede producir el compuesto tiazol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de tiazolidina.
Sustitución: Los átomos de cloro en el compuesto se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para reacciones de oxidación.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga el compuesto por su potencial como agente farmacéutico debido a su actividad biológica. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas.
Química agrícola: Se puede utilizar como precursor para la síntesis de agroquímicos como herbicidas o pesticidas.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. La presencia de átomos de cloro puede mejorar su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Cloropiridin-4-il)-4-feniltiazol: Carece de los átomos de cloro adicionales en el anillo fenilo.
2-(2-Cloropiridin-4-il)-4-(4-clorofenil)tiazol: Contiene un solo átomo de cloro en el anillo fenilo.
2-(2-Cloropiridin-4-il)-4-(2,4-diclorofenil)tiazol: Tiene átomos de cloro en diferentes posiciones en el anillo fenilo.
Unicidad
La disposición única de los átomos de cloro en 2-(2-Cloropiridin-4-il)-4-(2,5-diclorofenil)tiazol puede influir en su reactividad química y actividad biológica, haciéndolo diferente de compuestos similares. Esta estructura específica puede resultar en diferentes perfiles farmacológicos o propiedades de los materiales, destacando su potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H7Cl3N2S |
|---|---|
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
Clave InChI |
VUOHICVJNNXQNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


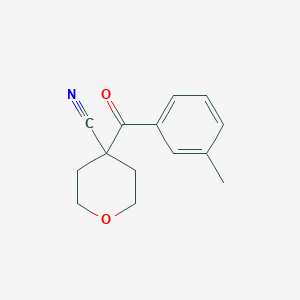
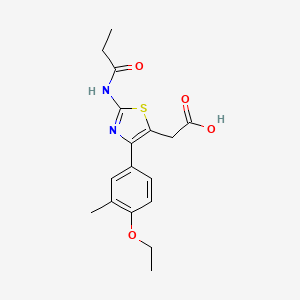



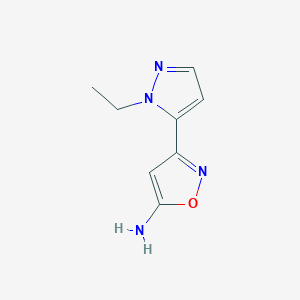
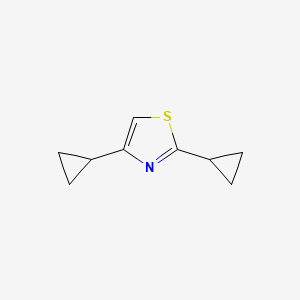
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)

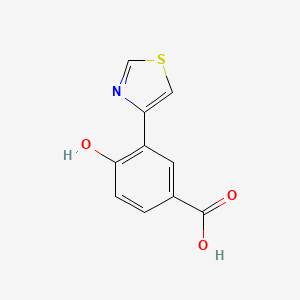

![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)

